molecular formula C23H23FN4O4S B3010664 N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 921575-97-5

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B3010664
CAS No.: 921575-97-5
M. Wt: 470.52
InChI Key: LADWMSUSSHANTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C23H23FN4O4S and its molecular weight is 470.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alkylating Benzamides with Melanoma Cytotoxicity

  • Benzamide derivatives, including compounds similar to the queried chemical, have been found effective in targeting melanoma cells. These derivatives show higher toxicity against melanoma cells compared to the parent chlorambucil, supporting their potential for targeted drug delivery in melanoma therapy (Wolf et al., 2004).

Synthesis and Characterization of Benzamide Derivatives

  • New benzamide derivatives have been synthesized and characterized. These compounds, which share structural similarities with the queried molecule, were evaluated using methods like NMR and FT-IR, indicating the scope of research in developing new compounds for various applications (Achugatla et al., 2017).

Anticonvulsant Activity of Pyrrolidinyl Acetamides

  • Some derivatives of pyrrolidinyl acetamides, structurally related to the queried compound, have shown promising anticonvulsant activity in tests. This highlights the potential of such compounds in developing new treatments for epilepsy (Obniska et al., 2015).

Neuroleptic Activity of Benzamides

  • Studies on benzamides, structurally similar to the queried molecule, have demonstrated potential neuroleptic activities. This suggests their possible application in the treatment of psychosis (Iwanami et al., 1981).

Cardiac Electrophysiological Activity

  • N-substituted benzamides have shown significant cardiac electrophysiological activity, indicating their potential as class III agents in cardiology (Morgan et al., 1990).

Anti-Tubercular Agents

  • Novel benzamide derivatives have been synthesized and evaluated for their anti-tubercular activity. Some of these compounds have shown significant activity against Mycobacterium tuberculosis, suggesting their potential in treating tuberculosis (Srinivasarao et al., 2020).

Serotonin 1A Receptors in Alzheimer's Disease

  • A benzamide derivative has been used in PET imaging for quantifying serotonin 1A receptor densities in Alzheimer's disease patients, illustrating the molecule's relevance in neurology and imaging (Kepe et al., 2006).

Properties

IUPAC Name

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O4S/c24-19-7-3-17(4-8-19)21-11-12-22(29)28(26-21)16-13-25-23(30)18-5-9-20(10-6-18)33(31,32)27-14-1-2-15-27/h3-12H,1-2,13-16H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADWMSUSSHANTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.